Methyl 4-fluoro-3-(prop-2-yn-1-yloxy)benzoate
Overview
Description
Methyl 4-fluoro-3-(prop-2-yn-1-yloxy)benzoate is a synthetic organic compound with the molecular formula C11H9FO3 and a molecular weight of 208.18 g/mol. It is produced by the esterification of 4-fluoro-3-(prop-2-yn-1-yloxy)benzoic acid and methanol. This compound is of interest due to its unique chemical structure, which includes a fluorine atom and a prop-2-yn-1-yloxy group attached to a benzoate ester.
Preparation Methods
The synthesis of Methyl 4-fluoro-3-(prop-2-yn-1-yloxy)benzoate typically involves the following steps:
Esterification Reaction: The primary method involves the esterification of 4-fluoro-3-(prop-2-yn-1-yloxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 4-fluoro-3-(prop-2-yn-1-yloxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation Reactions: The prop-2-yn-1-yloxy group can undergo oxidation to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include strong acids or bases for substitution, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-fluoro-3-(prop-2-yn-1-yloxy)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-fluoro-3-(prop-2-yn-1-yloxy)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Methyl 4-fluoro-3-(prop-2-yn-1-yloxy)benzoate can be compared with similar compounds such as:
Methyl 4-fluorobenzoate: Lacks the prop-2-yn-1-yloxy group, making it less reactive in certain chemical reactions.
Methyl 3-(prop-2-yn-1-yloxy)benzoate:
Methyl 4-chloro-3-(prop-2-yn-1-yloxy)benzoate: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.
The uniqueness of this compound lies in its combination of a fluorine atom and a prop-2-yn-1-yloxy group, which imparts distinct chemical and physical properties.
Biological Activity
Methyl 4-fluoro-3-(prop-2-yn-1-yloxy)benzoate is a synthetic compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a benzoate structure with a fluorine atom at the para position and a prop-2-yn-1-yloxy substituent, which may influence its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antiviral and antibacterial domains. The following sections delve into specific activities and findings.
Antiviral Activity
Studies have shown that compounds with similar structures can act as neuraminidase inhibitors, which are crucial in the treatment of influenza viruses. For instance, derivatives of aromatic ethers have demonstrated significant inhibitory effects on H1N1 neuraminidase, with IC50 values ranging from 25 to 60 µM . The structure-activity relationship analysis suggests that the presence of certain functional groups enhances antiviral efficacy.
Table 1: Antiviral Activity Comparison
Compound | IC50 (µM) | Target Virus |
---|---|---|
This compound | TBD | H1N1 |
Compound 15 | 26.96 | A/GuangdongSB/01/2009 (H1N1) |
Compound 26 | TBD | A/Guangdong/03/2009 (H1N1) |
Case Studies
A study focusing on the SAR of related compounds indicated that modifications to the aromatic ring could lead to enhanced biological activity. For instance, the introduction of electron-withdrawing groups at specific positions improved the inhibitory effects against viral targets .
Case Study: Influenza A Virus
In a comparative analysis of natural product-derived phytochemicals for influenza A virus treatment, several compounds demonstrated IC50 values below 10 µM against H1N1. These findings suggest that structural modifications similar to those in this compound could yield potent antiviral agents .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to viral proteins. Such studies can provide insights into how structural variations affect biological activity and guide future synthesis efforts.
Properties
IUPAC Name |
methyl 4-fluoro-3-prop-2-ynoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO3/c1-3-6-15-10-7-8(11(13)14-2)4-5-9(10)12/h1,4-5,7H,6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUCUSQTVJVXAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)OCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901258201 | |
Record name | Methyl 4-fluoro-3-(2-propyn-1-yloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901258201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214822-98-7 | |
Record name | Methyl 4-fluoro-3-(2-propyn-1-yloxy)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214822-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-fluoro-3-(2-propyn-1-yloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901258201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 4-fluoro-3-(2-propyn-1-yloxy)-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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